molecular formula C7H5NO5 B1329567 4-Hydroxy-3-nitrobenzoic acid CAS No. 616-82-0

4-Hydroxy-3-nitrobenzoic acid

Cat. No.: B1329567
CAS No.: 616-82-0
M. Wt: 183.12 g/mol
InChI Key: QRYSWXFQLFLJTC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₅. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO₂) attached to the benzene ring.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-nitrobenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to inhibit the development of chloroplasts in linseed and oat seedlings, indicating its potential impact on photosynthetic processes . Additionally, this compound exhibits inhibitory effects on Ras proteins, which are involved in cell signaling pathways and cancer progression . These interactions suggest that this compound can modulate enzyme activity and protein function, potentially leading to alterations in cellular metabolism and signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effects on Ras proteins can disrupt normal cell signaling, leading to changes in cell proliferation and survival . Furthermore, the impact on chloroplast development in plant cells suggests that this compound can interfere with photosynthesis and energy production . These cellular effects highlight the compound’s potential as a modulator of critical biological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit Ras proteins involves binding to these proteins and preventing their activation, which in turn affects downstream signaling pathways . Additionally, the inhibition of chloroplast development is likely due to the compound’s interaction with enzymes involved in chlorophyll synthesis and assembly . These molecular mechanisms underscore the compound’s potential to modulate enzyme activity and protein function, leading to broader cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which may influence its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular processes, including potential adaptive responses or resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there may be threshold effects, where a certain dosage is required to observe significant biological activity . Additionally, high doses of this compound may result in toxicity, affecting organ function and overall health in animal models . These dosage-dependent effects are crucial for understanding the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving hydroxylation and nitro reduction, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and duration of action within the body. Additionally, the interaction with metabolic enzymes may affect the levels of other metabolites, potentially altering metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters can influence its localization and accumulation in different cellular compartments . For example, the presence of specific transporters in plant cells may facilitate the uptake and distribution of this compound, affecting its impact on chloroplast development . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within chloroplasts in plant cells can directly impact photosynthetic processes and energy production . Additionally, the interaction with specific proteins and enzymes within these compartments can modulate the compound’s effects on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzoic acid can be synthesized through the nitration of 4-hydroxybenzoic acid. The nitration process typically involves the use of nitric acid as the nitrating agent. The reaction is carried out at elevated temperatures, usually between 20 to 40°C, to achieve high yield and purity . Another method involves the use of ammonium cerium nitrate as an oxidizing agent in acetonitrile, followed by extraction and purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 4-hydroxybenzoic acid with concentrated nitric acid in the presence of a solvent like chloroform or glacial acetic acid. The reaction is controlled to minimize by-products and maximize yield .

Chemical Reactions Analysis

Properties

IUPAC Name

4-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYSWXFQLFLJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210609
Record name 4-Hydroxy-3-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-82-0
Record name 4-Hydroxy-3-nitrobenzoic acid
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Record name 4-Hydroxy-3-nitrobenzoic acid
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Record name 4-HYDROXY-3-NITROBENZOIC ACID
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Record name 4-Hydroxy-3-nitrobenzoic acid
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Record name 4-hydroxy-3-nitrobenzoic acid
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Record name 4-HYDROXY-3-NITROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrobenzoic acid (20 g, 1.0 eq) and NaOH (20.5 g, 2.0 eq) in 100 mL H2O was reflux at 100° C. overnight. After cooling to rt, con. HCl was added to pH=7. The precipitate thus formed was isolated by filtration, washed with cold water, and dried, to give the desired product as a white solid (18.4 g, 98%).
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
20.5 g
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reactant
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Quantity
100 mL
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solvent
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Quantity
0 (± 1) mol
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Yield
98%

Synthesis routes and methods II

Procedure details

To a 5-liter, 3-necked, round-bottom flask is added 532 g of NaOH in 3 liters of water and 520 g of 4-chloro-3-nitrobenzoic acid. The solution is heated to reflux (100° C.) under nitrogen and stirred for 10 hours. Upon completion, the reaction is cooled to room temperature and neutralized with concentrated hydrochloric acid. The product is isolated by filtration, washed with 3 liters of cold water and dried in a vacuum oven at 30° C. overnight at 3 mm Hg. The yield is 430 g (90 percent) of 4-hydroxy-3-nitrobenzoic acid with a melting point of 182° C.-183° C.
Name
Quantity
532 g
Type
reactant
Reaction Step One
Quantity
520 g
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reactant
Reaction Step One
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Quantity
3 L
Type
solvent
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-chlorotrityl chloride resin (3.00 g, 4.5 mmol) was swelled in DCM. 4-Acetoxy-3-nitro-benzoic acid (2.53 g, 11.25 mmol) was dissolved in DMF (7.5 ml) and triethylamine (1.56 ml, 11.25 ml) mixed with the drained resin. The mixture was placed on a shaker for 18 h at rt. Followed by a careful wash with DMF (3×2 min) and methanol (3×2 min). The resin was treated with a solution of 2-phanyl-ethyl amine (2M, 10 ml) in dichloromethane for 1 h at rt. and for 3 h at rt. then washed with dichloromethane (3×2 min) and dried. 36.1 mg resin was added 1% TFA in DCM 10 min filtered, added hexane and evaporated to give 4-hydroxy-3-nitro-benzoic acid (7.8 mg), which correspond to a loading of 1.18 mmol/g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
1.56 mL
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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